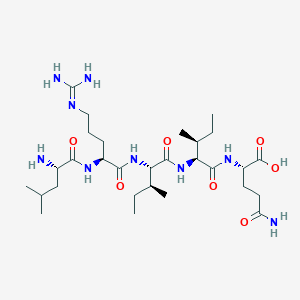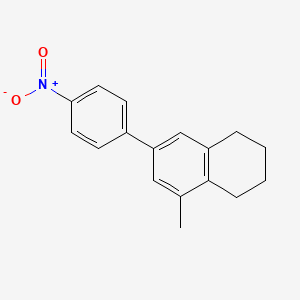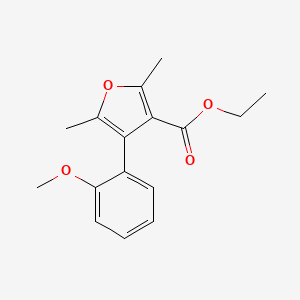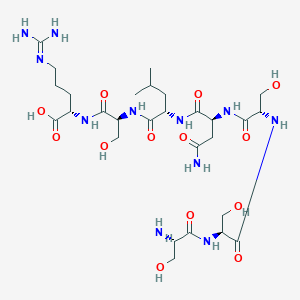![molecular formula C27H54O4Si B14190078 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid CAS No. 925454-31-5](/img/structure/B14190078.png)
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is a complex organic compound that features a silyl group attached to a long alkyl chain. This compound is notable for its unique structure, which combines both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid typically involves the reaction of octadecylsilane with a suitable butanedioic acid derivative. The process often requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the silyl group to the propyl chain. Common reagents used in this synthesis include dimethylchlorosilane and octadecyltrichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism by which 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid exerts its effects is primarily through its interaction with other molecules. The silyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in forming stable complexes. The long alkyl chain allows for hydrophobic interactions, which can be crucial in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyloctadecylsilylpropylamine: Similar in structure but contains an amine group instead of a carboxylic acid.
Trimethyloctadecylsilane: Lacks the butanedioic acid moiety, making it less versatile in certain reactions.
Uniqueness
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is unique due to its combination of a silyl group with a long alkyl chain and a butanedioic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial formulations .
Propiedades
Número CAS |
925454-31-5 |
|---|---|
Fórmula molecular |
C27H54O4Si |
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
2-[3-[dimethyl(octadecyl)silyl]propyl]butanedioic acid |
InChI |
InChI=1S/C27H54O4Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-32(2,3)23-20-21-25(27(30)31)24-26(28)29/h25H,4-24H2,1-3H3,(H,28,29)(H,30,31) |
Clave InChI |
MLBRTLASGMODIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCCC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)







![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)





